molecular formula C12H8I2O2 B8327296 5,5'-Dihydroxy-2,2'-diiodobiphenyl CAS No. 19179-37-4

5,5'-Dihydroxy-2,2'-diiodobiphenyl

Cat. No.: B8327296
CAS No.: 19179-37-4
M. Wt: 438.00 g/mol
InChI Key: ABJVBXBSOHZXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Dihydroxy-2,2'-diiodobiphenyl is a specialized di-substituted biphenyl compound offered as a building block for advanced organic synthesis and materials science research. This molecule features two iodine atoms and two hydroxyl groups in symmetric positions on the biphenyl scaffold. The iodine substituents are excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to extend the π-conjugated system . The hydroxyl groups can be used to introduce solubility-modifying side chains or to form polymeric structures. Primary Research Applications: This compound is primarily valued as a precursor in the development of organic electronic materials. Its structure makes it a candidate for synthesizing novel semiconducting small molecules, oligomers, and polymers for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPV) . Researchers can utilize this diiodo-diphenol to construct complex, multifunctional organic frameworks with tailored optoelectronic properties. Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. The researcher assumes full responsibility for all analytical characterization and verification to confirm the product's identity, purity, and suitability for their specific application prior to use.

Properties

CAS No.

19179-37-4

Molecular Formula

C12H8I2O2

Molecular Weight

438.00 g/mol

IUPAC Name

3-(5-hydroxy-2-iodophenyl)-4-iodophenol

InChI

InChI=1S/C12H8I2O2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6,15-16H

InChI Key

ABJVBXBSOHZXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)I)I

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name Substituents (2,2';5,5') Molecular Weight (g/mol) Key Properties/Activities
5,5'-Dihydroxy-2,2'-diiodobiphenyl OH, I 438 High reactivity in substitution reactions; polar due to hydroxyl groups
2,2'-Dibromo-5,5'-dimethoxybiphenyl Br, OCH₃ 372.06 Lower reactivity; methoxy groups reduce polarity
5,5′-Dehydrodivanillic acid (DDVA) OH, OCH₃, COOH 330.25 Metabolized by Sphingomonas paucimobilis; microbial degradation pathway
2,2’-Dihydroxy-5,5’-dimethylbiphenol OH, CH₃ 244.29 Anti-inflammatory activity via COX-2 inhibition
  • Solubility and Stability :
    The hydroxyl groups in this compound enhance water solubility compared to halogenated analogs like 5,5'-Dibromo-2,2'-diiodobiphenyl (C₁₂H₆Br₂I₂, MW 563.79 ). However, iodine's bulkiness may reduce solubility relative to smaller substituents (e.g., methyl groups).

Environmental and Metabolic Considerations

  • Microbial Degradation: Biphenyls with hydroxyl and carboxy groups (e.g., DDVA) are metabolized by bacteria such as Sphingomonas paucimobilis via oxidative pathways .

Q & A

Basic: What are the optimal synthetic routes for preparing 5,5'-Dihydroxy-2,2'-diiodobiphenyl?

Answer:
The synthesis typically involves iodination and hydroxylation steps. A key intermediate, 2,2'-diiodobiphenyl, is first prepared via halogen exchange from dibromo analogs using potassium iodide in a polar solvent (e.g., DMF) at elevated temperatures (80–100°C) . Subsequent nitration with fuming nitric acid at 0–5°C yields 2,2'-diiodo-5,5'-dinitrobiphenyl, followed by selective reduction of nitro groups to hydroxyls using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite in alkaline media. Yields for the nitration step can exceed 60% under optimized conditions .

Advanced: How do steric and electronic effects influence the reactivity of diiodo vs. dibromo precursors in cross-coupling reactions?

Answer:
The higher reactivity of diiodo derivatives in palladium-catalyzed phenylethynylation is attributed to weaker C–I bonds (vs. C–Br) and enhanced leaving-group ability. For example, 2,2'-diiodo-5,5'-dinitrobiphenyl yields 62% of the fluorenyl product in phenylethynylation, whereas dibromo analogs yield only 20.6% due to incomplete substitution and side reactions . Steric hindrance from iodine’s larger atomic radius also affects regioselectivity, favoring para-substitution in nitration. Computational studies (DFT) or kinetic isotopic labeling can further elucidate these effects .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 8–10 ppm), while aromatic protons resonate as doublets (J ≈ 8 Hz) due to coupling with adjacent iodines. ¹³C signals for iodine-bearing carbons are deshielded (δ 90–110 ppm) .
  • FT-IR : O–H stretching (3200–3600 cm⁻¹) and C–I vibrations (500–600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Isotopic patterns (e.g., [M]⁺ with ²⁷I/¹²⁷I) validate molecular weight and iodine content .

Advanced: How can structural discrepancies in palladium-catalyzed reaction products be resolved?

Answer:
Contradictions in product assignment (e.g., fluorenyl vs. phenanthrene derivatives) arise from competing cyclization pathways. For this compound, ¹³C NMR and 2D-COSY can differentiate between sp²-hybridized carbons in fluorenyl structures (δ 140–150 ppm) and phenanthrene systems (δ 125–135 ppm) . X-ray crystallography is definitive but requires single crystals. Computational modeling (e.g., DFT) of transition states can also predict dominant pathways under varying reaction conditions (temperature, solvent polarity) .

Basic: What methods are recommended for quantifying hydroxyl groups and iodine content in this compound?

Answer:

  • Hydroxyl Groups : Use potentiometric titration with acetic anhydride in pyridine (Fischer’s method) or UV-Vis quantification via derivatization (e.g., formation of nitroso complexes at λ = 450 nm) .
  • Iodine Content : Combustion analysis (Schöniger flask) followed by ion chromatography or Volhard titration after alkaline permanganate digestion .

Advanced: What strategies mitigate tar formation during nitration or coupling reactions?

Answer:
Tar formation in nitration stems from over-nitration or radical polymerization. Mitigation strategies include:

  • Controlled Temperature : Maintain nitration below 5°C to limit side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DCM, nitrobenzene) to stabilize intermediates.
  • Additives : Introduce urea or sulfamic acid to scavenge excess nitric acid .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .

Basic: How does the electronic environment of iodine influence the compound’s stability?

Answer:
Iodine’s electron-withdrawing effect deactivates the aromatic ring, reducing susceptibility to electrophilic attack. However, the C–I bond is photolabile, requiring storage in amber vials under inert gas. Stability studies (TGA/DSC) show decomposition onset at ~200°C, with iodine loss detected via mass loss (~25% at 250°C) .

Advanced: Can computational methods predict the regioselectivity of substituents in diiodobiphenyl derivatives?

Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for electrophilic attack. For this compound, the para positions to hydroxyl groups are favored due to resonance stabilization. Molecular electrostatic potential (MEP) maps visualize electron-rich regions, guiding synthetic design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.